molecular formula C8H17NO2 B12922998 4-Aminobutyl butyrate

4-Aminobutyl butyrate

Cat. No.: B12922998
M. Wt: 159.23 g/mol
InChI Key: QTFMYQSMYDOADZ-UHFFFAOYSA-N
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Description

4-Aminobutyl butyrate is an organic compound that belongs to the class of esters It is formed by the esterification of butyric acid with 4-aminobutanol

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminobutyl butyrate can be synthesized through the esterification reaction between butyric acid and 4-aminobutanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Butyric acid+4-Aminobutanol4-Aminobutyl butyrate+Water\text{Butyric acid} + \text{4-Aminobutanol} \rightarrow \text{this compound} + \text{Water} Butyric acid+4-Aminobutanol→4-Aminobutyl butyrate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized enzymes, such as lipases, can also be explored to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures.

Chemical Reactions Analysis

Types of Reactions

4-Aminobutyl butyrate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted amines and esters.

Scientific Research Applications

4-Aminobutyl butyrate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in neurotransmitter pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Aminobutyl butyrate involves its interaction with specific molecular targets and pathways. It can act as a precursor for the synthesis of neurotransmitters, influencing neural signaling pathways. The ester group can be hydrolyzed to release butyric acid and 4-aminobutanol, which can then participate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobutyric acid (GABA): A neurotransmitter in the central nervous system.

    Butyl butyrate: An ester used in the flavor and fragrance industry.

    4-Aminobutyl-guanidine: A compound with potential therapeutic applications.

Uniqueness

4-Aminobutyl butyrate is unique due to its dual functional groups (amino and ester), which allow it to participate in a wide range of chemical reactions and biological processes

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

4-aminobutyl butanoate

InChI

InChI=1S/C8H17NO2/c1-2-5-8(10)11-7-4-3-6-9/h2-7,9H2,1H3

InChI Key

QTFMYQSMYDOADZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCCCN

Origin of Product

United States

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